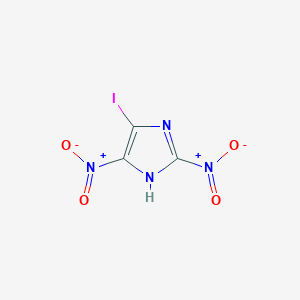
5-Iodo-2,4-dinitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2,4-dinitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,4-dinitro-1H-imidazole typically involves the nitration of 5-iodoimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the imidazole ring to introduce nitro groups at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,4-dinitro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: Amino derivatives of the imidazole ring.
Oxidation: Oxidized imidazole derivatives with additional functional groups.
Scientific Research Applications
5-Iodo-2,4-dinitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Iodo-2,4-dinitro-1H-imidazole depends on its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The iodine atom can also facilitate the formation of covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dinitro-1H-imidazole: Lacks the iodine atom but has similar nitro functionalities.
2-Iodo-4,5-dinitro-1H-imidazole: Similar structure with different substitution pattern.
5-Nitro-1H-imidazole: Contains only one nitro group and lacks the iodine atom.
Uniqueness
5-Iodo-2,4-dinitro-1H-imidazole is unique due to the presence of both iodine and two nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
27979-05-1 |
|---|---|
Molecular Formula |
C3HIN4O4 |
Molecular Weight |
283.97 g/mol |
IUPAC Name |
4-iodo-2,5-dinitro-1H-imidazole |
InChI |
InChI=1S/C3HIN4O4/c4-1-2(7(9)10)6-3(5-1)8(11)12/h(H,5,6) |
InChI Key |
YETKFFBUAOZENB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N1)[N+](=O)[O-])I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















